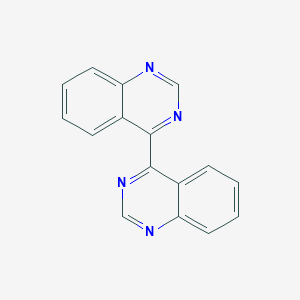![molecular formula C13H8Cl2N4O2 B5847792 [5-Amino-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(2,4-dichlorophenyl)methanone](/img/structure/B5847792.png)
[5-Amino-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(2,4-dichlorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-Amino-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(2,4-dichlorophenyl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of furan, triazole, and dichlorophenyl groups, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-Amino-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(2,4-dichlorophenyl)methanone typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize the production scale.
Chemical Reactions Analysis
Types of Reactions
[5-Amino-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(2,4-dichlorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature and solvent choice playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
[5-Amino-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(2,4-dichlorophenyl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [5-Amino-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(2,4-dichlorophenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(4-methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolyl)methylthio phenoxy acetic acid: This compound shares some structural similarities but differs in its functional groups and overall reactivity.
Other triazole derivatives: Compounds with similar triazole moieties but different substituents can provide insights into the unique properties of [5-Amino-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(2,4-dichlorophenyl)methanone.
Uniqueness
The uniqueness of this compound lies in its combination of furan, triazole, and dichlorophenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[5-amino-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(2,4-dichlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N4O2/c14-7-3-4-8(9(15)6-7)12(20)19-13(16)17-11(18-19)10-2-1-5-21-10/h1-6H,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYDUWXPKVNJCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=N2)N)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-[(trichloroacetyl)amino]benzoate](/img/structure/B5847729.png)
![1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]-1-butanone](/img/structure/B5847733.png)


![1-[(3-chlorophenyl)methoxy]-2-[(E)-2-nitroethenyl]benzene](/img/structure/B5847759.png)
![3-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B5847764.png)
![5-(4-methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B5847770.png)
![8-methoxy-2-(2-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5847772.png)
![2-phenyl-2,5-dihydrospiro[benzo[g]indazole-4,1'-cyclohexan]-3-amine](/img/structure/B5847797.png)

![5-[1,2-dimethyl-6-(trifluoromethyl)-4(1H)-pyridinylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5847804.png)
![N'-[2-(2,4-dimethylphenoxy)acetyl]-2-methoxybenzohydrazide](/img/structure/B5847809.png)
![2-{[3-(phenylthio)propanoyl]amino}benzoic acid](/img/structure/B5847810.png)
